Rhodamine B

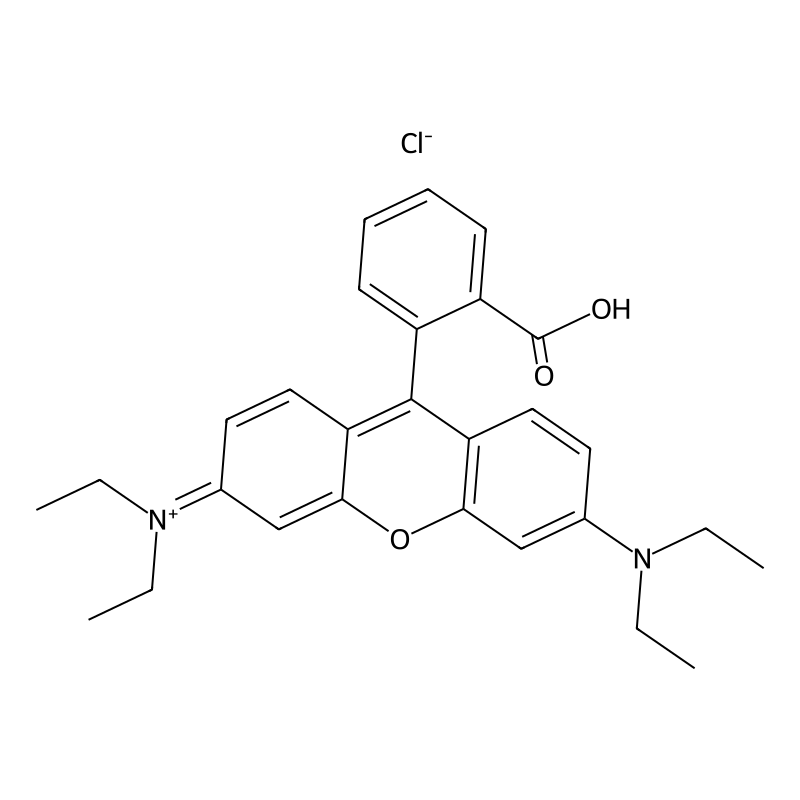

C28H31ClN2O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C28H31ClN2O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/

SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/

VERY SOL IN WATER & ALCOHOL

SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE

SOL IN BENZENE

Synonyms

Canonical SMILES

Labeling and Imaging

RhB's strong fluorescence makes it a valuable tool for labeling and tracking biological materials in scientific experiments. Researchers can attach RhB to molecules of interest, such as proteins or antibodies, and then use fluorescence microscopy to visualize their location and movement within cells or tissues []. This allows for detailed studies of cellular processes and interactions.

- Example: Researchers have used RhB-labeled antibodies to study the distribution of specific proteins in neurons [].

Microplastic Tracking

Microplastics are tiny plastic fragments that pose a growing environmental concern. RhB can be used to stain microplastics in laboratory experiments, making them easier to identify and track in environmental samples []. This helps scientists understand the fate and transport of microplastics in the environment.

Rhodamine B is a synthetic organic compound classified as a xanthene dye, primarily recognized for its vibrant red to violet coloration. Its chemical formula is C28H31ClN2O, with a molar mass of 479.02 g/mol. The compound exhibits strong fluorescence properties, making it highly useful in various applications including biological staining and water tracing. Rhodamine B is soluble in water and has a characteristic absorption maximum at 554 nm, which contributes to its utility in fluorescence microscopy and other optical applications

The primary mechanism of action for Rhodamine B is its fluorescence. When excited by light at a specific wavelength, the electrons in the molecule become energized. As they return to their ground state, they release energy in the form of light at a longer wavelength, which is visible as fluorescence []. This fluorescence property allows Rhodamine B to be used as a sensitive marker in various applications. For example, it can be used to track the movement of fluids in biological systems or to visualize specific molecules in microscopy [].

- Wear gloves, eye protection, and protective clothing when handling Rhodamine B.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

The synthesis of Rhodamine B typically involves the condensation of 4-(dimethylamino)benzaldehyde with phthalic anhydride followed by cyclization. This reaction forms a xanthene structure that is subsequently chlorinated to yield Rhodamine B. Various modifications to this basic synthesis route exist, allowing for the production of different derivatives with altered properties

Studies on the interactions of Rhodamine B with various chemical agents have revealed its reactivity under different conditions. For example, its degradation in Fenton reactions indicates that hydroxyl radicals are significant reactive species that facilitate its breakdown. Additionally, research has explored the effects of pH, temperature, and concentration on its stability and degradation rates. Quenching experiments have demonstrated that hydroxyl radicals primarily drive the decolorization process .

Rhodamine B belongs to a larger family of rhodamine dyes, which share structural similarities but differ in their functional groups and properties. Here are some compounds similar to Rhodamine B:

- Rhodamine 6G: Known for its higher fluorescence quantum yield compared to Rhodamine B; used similarly in fluorescence applications.

- Fluorescein: A xanthene dye that fluoresces green; often used in biological staining but has different spectral properties.

- Eosin Y: A fluorescent dye used in histology; it exhibits different solubility characteristics and fluorescence behavior.

Comparison TableCompound Fluorescence Color Solubility

Rhodamine B was first synthesized in 1887 by the Swiss chemist M. Ceresole. Initially developed as a textile dye, its fluorescent properties were later harnessed for biological staining and industrial tracing. By the mid-20th century, it became integral to fluorescence microscopy and flow cytometry due to its high quantum yield and photostability. The 21st century saw innovations in synthesis methods, such as solvent-free mechanochemical approaches, and expanded applications in environmental science and nanotechnology.

Structural Classification and IUPAC Nomenclature

Rhodamine B belongs to the xanthene dye family, characterized by a tricyclic aromatic core fused with oxygen and nitrogen heteroatoms. Its IUPAC name is [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride. The molecular formula C~28~H~31~ClN~2~O~3~ (molecular weight: 479.02 g/mol) includes a cationic chromophore and a chloride counterion. Key structural features include:

- A xanthene backbone with diethylamino groups at positions 3 and 6.

- A carboxylated phenyl ring at position 9.

- A spirolactone form under basic conditions.

Table 1: Molecular Properties of Rhodamine B

Property Value Source Molecular Formula C~28~H~31~ClN~2~O~3~ Molecular Weight 479.02 g/mol Absorption Maximum 542–556 nm Fluorescence Emission 610–625 nm Solubility in Water 8–50 g/L (varies by grade)

Chemical Significance in Research Applications

Rhodamine B’s fluorescence and stability make it indispensable across disciplines:

- Biological Imaging: Used in fluorescence microscopy to label cellular components and in flow cytometry for cell sorting.

- Environmental Tracing: Detects water flow patterns in hydrology and traces herbicide distribution in agriculture.

- Industrial Chemistry: Serves as a photosensitizer in dye-sensitized solar cells and a tracer in polymer synthesis.

- Sensor Development: Forms the basis of metal ion probes (e.g., Ni^2+^ and ClO^-^ detection).

Historical Evolution of Synthesis Methods

Early synthesis relied on condensation reactions between 3-aminophenols and phthalic anhydrides. These methods, while effective, required harsh solvents and produced moderate yields (40–60%). Recent advancements include:

- Mechanochemical Synthesis: A 2025 study achieved 95% conversion in 12 minutes using a single-screw reactor without solvents.

- Grignard Reagent Approaches: Enabled modular derivatization via 3,6-diaminoxanthone intermediates.

Table 2: Synthesis Method Comparison

Method Conditions Yield Time Source Traditional Condensation Phthalic anhydride, 180°C 60% 24 h Mechanochemical Flow Solvent-free, 180°C 95% 12 min Grignard Addition THF, −78°C to RT 91% 48 h

Contemporary Research Landscape

Current studies focus on:

- Environmental Remediation: MnO~2~ nanoparticles degrade Rhodamine B in wastewater under sunlight, while acid-modified halloysites adsorb it efficiently (17.8 mg/g capacity).

- Advanced Materials: Stimuli-responsive chromic materials for smart textiles and anticounterfeiting systems.

- Biomedical Probes: RD22 and RD53 derivatives show broad-spectrum antibacterial activity without inducing resistance.

Rhodamine B exhibits a complex molecular architecture characterized by its xanthene chromophore core structure. The compound possesses the molecular formula C₂₈H₃₁ClN₂O₃ with a precisely determined molecular weight of 479.01-479.02 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthen-3-ylidene]-diethylazanium chloride [1] [4].

The structural configuration consists of a central xanthene nucleus containing oxygen as the bridging heteroatom, with two diethylamino substituents positioned at the 3 and 6 positions of the xanthene ring system [1] [5]. A carboxyphenyl group is attached at the 9-position, creating the characteristic rhodamine framework. The molecule exists as a quaternary ammonium salt with chloride as the counterion [1] [6].

Crystallographic analysis of the lactone form reveals that Rhodamine B crystallizes in a monoclinic system with space group P2₁/n [7]. The unit cell parameters are a = 16.559(3) Å, b = 15.657(3) Å, c = 19.381(2) Å, with a beta angle of 100.10(1)°, resulting in a unit cell volume of 4947(1) ų and Z = 8 [7]. The asymmetric unit contains two independent lactone molecules, each featuring a central planar section with planar groups bonded to the central carbon [7].

Physical States and Morphological Characteristics

At standard temperature conditions (20°C), Rhodamine B exists as a solid crystalline material [3] [8]. The compound exhibits distinctive morphological characteristics, appearing as green to purple or dark green powder or crystalline material [3] [8] [9]. This color variation is attributed to the specific crystalline form and particle size distribution, with some commercial preparations appearing as yellow to brown or dark green lumps [9].

The melting point of Rhodamine B is consistently reported as 210-211°C, with decomposition occurring at this temperature [5] [8] [9]. The compound does not possess a conventional boiling point due to thermal decomposition occurring before the boiling temperature is reached [10]. The density is measured at 1.31 g/cm³ at 20°C [8] [11], providing important physical characterization data for handling and processing applications.

The crystalline structure exhibits polymorphic behavior, as evidenced by the existence of different crystal forms under varying crystallization conditions [12]. High-resolution X-ray diffraction analysis demonstrates excellent crystalline perfection with full width at half maximum values of 14-21 arc seconds, indicating nearly perfect crystal structures [12].

Open-Closed Form Tautomeric Equilibrium

Rhodamine B demonstrates a unique tautomeric equilibrium between two distinct molecular forms: an "open" fluorescent form and a "closed" nonfluorescent spirolactone form [5] [13] [14]. This equilibrium represents a fundamental structural characteristic that governs the optical and chemical properties of the compound.

The open form predominates under acidic conditions, where the molecule maintains its characteristic fluorescent properties and intense coloration [5] [14]. In this configuration, the xanthene chromophore system remains conjugated, allowing for efficient light absorption and fluorescence emission. The fluorescent form exhibits the typical rhodamine spectroscopic signatures with absorption maxima around 545-560 nm and emission peaks at 567-590 nm [15] [9].

Conversely, the closed spirolactone form becomes prevalent under basic conditions (pH > 8), where the molecule becomes colorless and nonfluorescent [5] [14]. This transformation involves the formation of a spirocyclic lactone ring through intramolecular cyclization, effectively disrupting the conjugated π-electron system of the xanthene chromophore [16] [17]. The spirolactone formation creates a sterically constrained system that remains optically inactive due to the interruption of the extended conjugation [17].

The equilibrium between these forms is pH-dependent and reversible, with the transition typically occurring in the pH range of 5-8 for optimal stability [18]. Research has demonstrated that temperature also influences this equilibrium, with fluorescence intensity decreasing as temperature increases [5]. Additionally, the equilibrium can be influenced by the presence of metal ions, with certain species promoting ring-opening to restore fluorescence [13] [19].

Solubility Parameters in Various Media

Rhodamine B exhibits variable solubility characteristics across different solvent systems, which is crucial for its diverse applications. In aqueous media, the solubility ranges from 8-15 g/L at 20°C under standard conditions, though this value varies significantly among different manufacturers and preparation methods [5] [20] [14]. Some sources report enhanced aqueous solubility up to approximately 50 g/L, indicating the influence of sample purity and crystalline form on dissolution behavior [20].

The compound demonstrates good solubility in alcoholic solvents, with ethanol solubility reported at 15 g/L [5] [20]. Methanol provides even better solvation capabilities, with Rhodamine B showing good solubility in this polar protic solvent [8] [14]. The enhanced solubility in alcoholic media is attributed to the favorable interactions between the polar ammonium functionality and the hydroxyl groups of alcohols.

In acidic aqueous solutions, particularly 30% acetic acid, the solubility increases dramatically to approximately 400 g/L [20]. This enhanced solubility in acidic conditions correlates with the stabilization of the open fluorescent form and improved solvation of the protonated amino groups. The pH-dependent solubility behavior reflects the acid-base equilibria involving the amino substituents and the carboxylic acid functionality.

Regarding organic solvents, Rhodamine B shows solubility in benzene and limited solubility in acetone [9] [14]. The compound exhibits good compatibility with dimethyl sulfoxide and dimethylformamide, which are commonly used in synthetic applications [21]. However, the compound shows poor solubility in purely hydrocarbon solvents due to its ionic nature and polar functional groups.

An important practical consideration is that Rhodamine B solutions readily adsorb to plastic surfaces and should be stored in glass containers to maintain solution integrity [5] [20]. Additionally, chlorinated tap water causes decomposition of the compound, necessitating the use of distilled or deionized water for analytical applications [5] [20].

Structural Stability and Degradation Pathways

The structural stability of Rhodamine B is governed by several environmental factors, with thermal stability being a primary consideration. The compound exhibits thermal decomposition at temperatures exceeding 245°C, representing the upper limit for thermal processing applications [11]. Below the decomposition temperature, the molecule maintains structural integrity, though prolonged exposure to elevated temperatures can initiate gradual degradation processes [22].

Photochemical degradation represents a significant pathway for structural breakdown under ultraviolet irradiation. The primary mechanism involves N-de-ethylation processes, where the diethylamino substituents undergo stepwise removal of ethyl groups [23] [24]. This degradation sequence produces intermediate products with progressively fewer ethyl groups, ultimately leading to the formation of acids and alcohols through further oxidative processes [23] [24].

Advanced oxidation processes reveal multiple degradation pathways depending on the reactive species involved [23]. Superoxide radicals (·O₂⁻) act as the primary active species responsible for photodegradation, followed by hydroxyl radicals (·OH) and photogenerated holes (h⁺) [23]. The degradation kinetics follow pseudo-first-order behavior under controlled conditions, with rate constants varying based on solution pH, temperature, and oxidant concentration [22] [25].

pH stability studies demonstrate optimal structural preservation in the pH range of 5-8 [18]. Under acidic conditions (pH < 5), the compound maintains the open fluorescent form but may undergo acid-catalyzed reactions affecting the amino substituents. Basic conditions (pH > 8) promote the formation of the closed spirolactone form and can induce zwitterionic species formation, leading to molecular aggregation and potential precipitation [18].

Temperature effects on stability show a biphasic behavior. Moderate temperature increases from 30-50°C enhance degradation rates following Arrhenius kinetics with an activation energy of 85.3 kJ/mol [26]. However, temperatures above 60°C show reduced degradation efficiency, suggesting competing thermal processes or changes in reaction mechanisms [22].

The compound exhibits sensitivity to oxidizing agents, with systematic degradation occurring in the presence of hydrogen peroxide, persulfate, and other oxidants [22] [25] [26]. These processes involve hydroxyl radical formation and subsequent attack on both the chromophore system and the peripheral amino groups, leading to complete mineralization under optimal conditions [25].

Rhodamine B exhibits characteristic absorption behavior rooted in its xanthene chromophore structure [1] [2]. The compound demonstrates a primary absorption maximum at 542.75 nanometers in ethanol, with the base form showing peak absorption at 541 nanometers under standard conditions [3] [4] [5]. The molar extinction coefficient is notably high at 106,000 molar per centimeter inverse per molar in ethanol, indicating strong light absorption capability [5] [6]. Alternative measurements in methanol report a slightly lower extinction coefficient of 83,000 molar per centimeter inverse per molar at 555 nanometers [7].

The absorption spectrum spans the visible range from approximately 500 to 600 nanometers, with the optimal excitation wavelength occurring at 546 nanometers [8]. The chromophore structure consists of a planar xanthene backbone with delocalized pi-electron systems that facilitate the strong absorption characteristics [1] [2]. The xanthene ring system maintains approximate planarity with root mean square deviation from planarity of 0.064 angstroms, contributing to the rigid chromophore structure that enables efficient light absorption [2].

Parameter Value Solvent/Conditions Reference Absorption maximum (λmax) 542.75 nm Ethanol [5] Absorption maximum (Base form) 541 nm Standard conditions [3] [4] Molar extinction coefficient (ε) 106,000 M⁻¹cm⁻¹ Ethanol at 542.75 nm [5] [6] Molar extinction coefficient (Alternative) 83,000 M⁻¹cm⁻¹ Methanol at 555 nm [7] Absorption peak (Excitation) 546 nm Standard measurement [8] Absorption wavelength range 500-600 nm Visible spectrum Literature compilation Chromophore type Xanthene-based Structural classification [1] [2]

The chromophore analysis reveals that the electronic transitions in Rhodamine B involve pi-to-pi star excitations within the conjugated xanthene system [9]. The intense transition exhibits B1 symmetry in the C2v point group of the molecule, typically assigned to the highest occupied molecular orbital to lowest unoccupied molecular orbital pi-pi star orbital pair [9]. The rigid structure of the rhodamine molecule contributes to its high photostability, which can lead to environmental accumulation [10].

Fluorescence Emission Characteristics

Rhodamine B demonstrates strong fluorescence emission with a maximum at 567 nanometers under standard conditions, shifting to 570 nanometers in ethanol [8] [6]. The compound exhibits a Stokes shift of 25 to 30 nanometers, representing the energy difference between absorption and emission maxima[calculated from data]. The emission spectrum spans from 560 to 620 nanometers in the visible range, producing a characteristic red-orange fluorescence [11] [12] [13].

The fluorescence characteristics are optimized when excited at 510 nanometers, with the fluorescence band width estimated at approximately 60 nanometers full width at half maximum [14] [6]. The emission properties demonstrate concentration-dependent behavior, with both monomeric and dimeric forms contributing to the overall fluorescence profile [11] [12]. At lower concentrations, monomeric emission dominates with peak intensity around 578 nanometers, while higher concentrations favor dimeric emission around 670 nanometers [12].

Parameter Value Solvent/Conditions Reference Emission maximum (λem) 567 nm Standard conditions [8] Emission peak (Standard) 570 nm Ethanol [6] Stokes shift 25-30 nm Typical range Calculated from data Emission range 560-620 nm Visible emission [11] [12] Excitation wavelength 510 nm Optimal excitation [6] Fluorescence band width ~60 nm FWHM estimation [14] Emission color Red-orange Visual appearance [13]

The fluorescence emission exhibits interesting aggregation-dependent properties. The monomer to dimer fluorescence intensity ratio serves as an indicator of aggregation behavior, with critical concentrations identified at 1.5 grams per liter in water, 3 grams per liter in ethanol, and 4.2 grams per liter in propanol [15]. Above these critical concentrations, dimeric fluorescence dominates, while below these thresholds, monomeric fluorescence prevails.

Quantum Yield Determination and Influencing Factors

The fluorescence quantum yield of Rhodamine B varies significantly with solvent composition and environmental conditions. In ethanol, reported quantum yields range from 0.49 to 0.70, with basic ethanol solutions showing enhanced quantum yields of 0.65 [16] [17] [13]. The quantum yield in 94 percent ethanol reaches 0.68, while aqueous solutions demonstrate substantially lower values of 0.31 in pure water and 0.43 in phosphate buffered saline [16] [18].

Methanol solutions exhibit quantum yields approaching 0.7, indicating favorable solvent interactions [6]. Chloroform solutions show concentration-dependent quantum yields ranging from 0.53 to 0.89 percent, with higher concentrations generally yielding improved quantum efficiencies [19]. The quantum yield temperature dependence reveals decreased efficiency with increasing temperature, consistent with enhanced nonradiative decay pathways at elevated temperatures [20] [21] [22].

Solvent Quantum Yield (Φ) Temperature Reference Ethanol 0.49-0.70 Room temperature [16] [17] [13] Basic ethanol 0.65 Room temperature [13] 94% Ethanol 0.68 Room temperature [13] Water 0.31 Room temperature [18] PBS buffer 0.43 Room temperature [16] Methanol ~0.7 Room temperature [6] Chloroform (various conc.) 0.53-0.89 Room temperature [19]

Factors influencing quantum yield include solvent polarity, temperature, concentration, and molecular aggregation. Polar protic solvents generally enhance quantum yields through hydrogen bonding interactions that stabilize the excited state [23] [24]. Concentration effects become significant above critical aggregation concentrations, where intermolecular interactions and energy transfer processes can reduce quantum efficiency [15] [25]. Temperature increases lead to enhanced nonradiative decay through increased molecular motion and collisional quenching [20] [26].

Temperature-Dependent Spectral Variations

Rhodamine B exhibits pronounced temperature sensitivity in its fluorescence properties, making it valuable for thermometric applications. The fluorescence intensity demonstrates a linear decrease with temperature, characterized by a temperature sensitivity coefficient of negative 1.55 percent per degree Celsius over the range of 15 to 95 degrees Celsius [27] [28]. This temperature dependence occurs exclusively through changes in quantum yield, as absorption spectra remain temperature independent across the same temperature range [27] [28].

Fluorescence lifetime measurements reveal systematic decreases with increasing temperature from 5 to 80 degrees Celsius [20] [26]. The temperature-dependent behavior follows dynamic quenching mechanisms, where increased thermal motion enhances collisional quenching rates and nonradiative decay pathways [20] [26]. Time-resolved fluorescence measurements confirm that fluorescence lifetime changes are the primary cause of temperature-dependent intensity variations [26].

Parameter Value/Description Temperature Range Reference Temperature sensitivity -1.55%/°C 15-95°C [27] [28] Fluorescence temperature coeff. Linear decrease with T 5-80°C [20] [26] Quantum yield temperature dep. Decreases with temperature Room temp to 80°C [20] [21] [22] Lifetime temperature effect Decreases with temperature 5-80°C [20] [26] Absorption temp. independence Temperature independent 15-95°C [27] [28] Dynamic quenching mechanism Confirmed mechanism 5-80°C [20] [26] Activation energy Arrhenius behavior Variable ranges [29] [30]

The temperature effects are attributed to equilibrium between planar and twisted configurations of the diethylamino groups on the xanthene ring, with internal conversion from the twisted configuration providing the primary nonradiative decay pathway [29] [30]. Activation energies determined from Arrhenius plots of nonradiative rate constants equal the free energy difference between twisted and planar configurations [30]. The solvent polarity dependence of this free energy difference determines the variation of nonradiative rates with solvent environment [30].

Solvent Effects on Photophysical Behavior

Solvent environment significantly influences the photophysical properties of Rhodamine B through various molecular interaction mechanisms. Polar protic solvents enhance fluorescence through hydrogen bonding interactions that stabilize the excited state and reduce nonradiative decay pathways [23] [24]. Polar aprotic solvents provide moderate enhancement through dipolar interactions, though typically less pronounced than protic solvents [23] [24].

Viscosity effects manifest as increased fluorescence lifetimes in viscous media due to restricted rotational motion of the diethylamino groups [31]. The relationship between viscosity and lifetime is not simply correlated with macroscopic viscosity but involves specific molecular interactions between the dye and solvent molecules [31]. pH effects demonstrate complex behavior with acidic conditions producing spectral red-shifts of approximately 10 nanometers due to protonation of the carboxyl group [32] [33]. Basic conditions result in blue-shifts and reduced extinction coefficients due to deprotonation effects [32] [33].

Solvent Property Effect on Rhodamine B Mechanism Reference Polarity (polar protic) Enhanced fluorescence Hydrogen bonding [23] [24] Polarity (polar aprotic) Moderate enhancement Dipolar interactions [23] [24] Viscosity effects Lifetime increase Restricted rotation [31] pH effects (acidic) Spectral red-shift (~10 nm) Protonation of COOH [32] [33] pH effects (basic) Blue-shift, reduced intensity Deprotonation effects [32] [33] Aggregation behavior Concentration dependent Intermolecular interactions [34] [15] [25] H-aggregate formation Blue-shifted absorption Dimer formation [34] [35]

Aggregation behavior shows strong concentration dependence, with H-aggregate formation producing blue-shifted absorption and fluorescence quenching [34] [35]. The formation of fluorescent H-aggregates occurs in solvents such as glycerol, ethylene glycol, methanol, and butanol, challenging the conventional understanding that H-aggregates are naturally non-fluorescent [34]. Critical concentrations for aggregation vary with solvent properties, with water showing the lowest critical concentration and alcohols requiring higher concentrations for significant aggregation [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.

Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO]

Green crystals or reddish-violet powder.

Color/Form

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT

LEAFLETS FROM DILUTE HYDROCHLORIC ACID

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.2023205 g/mol

Monoisotopic Mass

478.2023205 g/mol

Heavy Atom Count

34

LogP

1.95 (LogP)

Appearance

Solid powder

Melting Point

165.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K7G5SCF8IL

Related CAS

14728-79-1

6663-75-8 (acetate)

72561-83-2 (dihydride)

81-88-9 (chloride)

GHS Hazard Statements

Aggregated GHS information provided by 2523 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 22 of 2523 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 2501 of 2523 companies with hazard statement code(s):;

H302 (11.32%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (95.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Corrosive;Irritant

Other CAS

81-88-9

Absorption Distribution and Excretion

... WAS METABOLIZED SIMILARLY IN DOGS, RATS & RABBITS, AS EVIDENCED BY CHROMATOGRAPHIC ANALYSIS OF THEIR URINE & FECAL EXTRACTS. CMPD WAS EXTENSIVELY ABSORBED FROM GI TRACT: OF 1% GIVEN IN DIET, ONLY 3-5% WAS RECOVERED UNCHANGED IN URINE & FECES.

RHODAMINE B EXHIBITS HIGH PLASMA PROTEIN BINDING.

INTENSITY OF DYE COLOR IN PANCREATIC JUICE OF DOGS DECR IN ORDER: BASIC FUCHSINE, ACRIDINE RED, NEW FUCHSINE, RHODAMINE B, PHENOL RED, RHODAMINE 6G.

The adsorption equilibrium (as determined by Langmuir's or Freundlich's equations) of microbial suspensions containing Rhodamine B, and melting temperature of Rhodamine B-calf thymus DNA solution were determined. The adsorption constant of dye to cells for Rhodamine B was 6.86 cal/mol (adsorptive affinity in Langmuir's equation) and 2.86 (for the constant K in Freundlich's equation). Melting temperature values for Rhodamine B calf thymus DNA solution increased with dye concentration.

Metabolism Metabolites

... DE-ETHYLATED ENZYMATICALLY; 2 OF 3 OBSERVED METABOLITES WERE IDENTIFIED AS N,N'-DIETHYL-3,6-DIAMINOFLUORAN & 3,6-DIAMINOFLUORAN.

Wikipedia

Rhodamine_B

Benzamidine

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

... IS PRODUCED COMMERCIALLY BY CONDENSING N,N-DIETHYL-3-AMINOPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY TREATMENT WITH DILUTE HYDROCHLORIC ACID.

Reaction of diethylamine with fluorescin dichloride (3,6-dichlorofluoran) under pressure.

General Manufacturing Information

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1): ACTIVE

... CERTIFIED FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA BY USA FOOD & DRUG ADMIN, CONTAINS @ LEAST 92.0% PURE DYE ... & NOT MORE THAN: 5.0% VOLATILE MATTER, 2.0% SODIUM CHLORIDE & SODIUM SULFATE, 1.0% MIXED OXIDES, 1.0% WATER INSOL MATTER, 0.5% ETHER EXTRACTS, 0.2% DIETHYL-3-AMINOPHENOL ... .

/FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA CONTAINS NOT MORE THAN:/ ... 30 MG/KG HEAVY METALS OTHER THAN LEAD & ARSENIC, 20 MG/KG LEAD & 2 MG/KG ARSENIC.

... MUST MEET PRODUCT SPECIFICATIONS AS PROMULGATED BY LAW. ITS USE IN DRUG PRODUCTS FOR INTERNAL USE & IN MOUTHWASHES, DENTIFRICES & PROPRIETARY PRODUCTS IS LIMITED TO MAX TOLERANCE LEVEL OF 0.75 MG IN AMT OF PRODUCT REASONABLY EXPECTED TO BE INGESTED IN ONE DAY.

IN LIPSTICKS, MAX AMT OF ALL COLORS USED, INCL RHODAMINE B, IS LIMITED TO MAX OF 6% PURE DYE BY WT OF EACH LIPSTICK. IT MAY BE USED WITHOUT TOLERANCE LEVELS IN OTHER EXTERNALLY APPLIED COSMETICS & DRUGS.

For more General Manufacturing Information (Complete) data for RHODAMINE B (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

RHODAMINE B WAS ISOLATED FROM SHAMPOOS & IDENTIFIED BY 2-DIMENSIONAL THIN-LAYER CHROMATOGRAPHY & COLUMN CHROMATOGRAPHY ON MICROCRYST CELLULOSE.

Thin-layer chromatography has been used to separate and identify rhodamine B as follows: (1) in the presence of other water soluble fluorescent compounds on silica gel and unmodified cellulose layers with two solvent systems, (2) in the presence of other low polarity dyes using a zigzag development path on silica gel plate, and (3) in the presence of other red food dyes on a polyamide silica gel mixed layer using five solvent systems, with a detection limit of approximately 2 ug. Thin-layer chromatography has also been used to separate rhodamine B and other dyes as part of a method of analysis in which the separated dyes have been: (1) identified by their nuclear magnetic resonance or visible spectra, (2) identified by their absorption or fluorescence spectra and determined fluorimetrically, and (3) identified by color under ultraviolet or ordinary light and determined with a spectrodensitometer.

Paper chromatography has been used to separate and identify basic dyes, including rhodamine B, using two solvent systems.

A simple HPLC method is described for the detn of Rhodamine B, Erio Acid Red and Automate Red B dyes which are used as tracers in forestry spray formulations. The dye soln were analyzed at 30 deg by reversed phase chromatography on an HP:RP-8, 10 um MOS Hypersil column using a mobile phase of MeOH-H2O at a flow rate of 1.0 ml/min with UV detection. Responses were linear for 0.1-10 ug/ml Rhodamine B and Erio Acid Red, whereas the range was 1.0-10 ug/ml for Automate Red B. The limits of detection were 0.1 ug/ml for Rhodamine B and Erio Acid Red, and 1 ug/ml for Automate Red B. The method was successfully used to quantify Rhodamine B and Erio Acid Red present in two aq formulations of fenitrothion insecticide. However, interference peaks were observed with the oil-based formulation and prevented the quantification of Automate Red B present.

Dates

Last modified: 08-15-2023

"Safety data sheet" (PDF). Roth. 2013.

Cai SS, Stark JD (November 1997). "Evaluation of five fluorescent dyes and triethyl phosphate as atmospheric tracers of agricultural sprays". Journal of Environmental Science and Health, Part B. 32 (6): 969–83. doi:10.1080/03601239709373123.

Slate D, Algeo TP, Nelson KM, et al. (December 2009). Bethony JM (ed.). "Oral rabies vaccination in north america: opportunities, complexities, and challenges". PLOS Neglected Tropical Diseases. 3 (12): e549. doi:10.1371/journal.pntd.0000549. PMC 2791170. PMID 20027214.

MacEvoy B. "Handprint: color making attributes". www.handprint.com.

Birtalan E, Rudat B, Kölmel DK, et al. (2011). "Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications". Biopolymers. 96 (5): 694–701. doi:10.1002/bip.21617. PMID 22180914.

Chauhan VM, Hopper RH, Ali SZ, et al. (March 2014). "Thermo-optical characterization of fluorescent rhodamine B based temperature-sensitive nanosensors using a CMOS MEMS micro-hotplate". Sensors and Actuators. B, Chemical. 192: 126–133. doi:10.1016/j.snb.2013.10.042. PMC 4376176. PMID 25844025.

Bedmar AP, Araguás LA (2002). Detection and Prevention of Leaks from Dams. Taylor & Francis. ISBN 90-5809-355-7.

Prahl S. "Rhodamine B". OMLC.

Kubin R (1982). "Fluorescence quantum yields of some rhodamine dyes" (PDF). Journal of Luminescence. 27 (4): 455–462. Bibcode:1982JLum...27..455K. doi:10.1016/0022-2313(82)90045-X.

Casey KG, Quitevis EL (1988). "Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols". The Journal of Physical Chemistry. 92 (23): 6590–6594. doi:10.1021/j100334a023.

Kellogg RE, Bennett RG (1964). "Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies". The Journal of Chemical Physics. 41 (10): 3042–3045. Bibcode:1964JChPh..41.3042K. doi:10.1063/1.1725672.

Snare M (1982). "The photophysics of rhodamine B". Journal of Photochemistry. 18 (4): 335–346. doi:10.1016/0047-2670(82)87023-8.

Karstens T, Kobs K (1980). "Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements". The Journal of Physical Chemistry. 84 (14): 1871–1872. doi:10.1021/j100451a030.

Strack R (May 2019). "Bypassing bleaching with fluxional fluorophores". Nature Methods (Paper). 16 (5): 357. doi:10.1038/s41592-019-0402-2. PMID 31040423.(subscription required)

"Naval Jelly MSDS with Rhodamine B" (PDF). Locite Corporation. 20 October 1998. Archived from the original (PDF) on 2010-04-15.

Lin S (2015). "Rapid and sensitive SERS method for determination of Rhodamine B in chili powder with paper-based substrates". Analytical Methods. 7 (12): 5289. doi:10.1039/c5ay00028a. Retrieved 1 February 2018.

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Fluorescence Color | Solubility |

Rhodamine B was first synthesized in 1887 by the Swiss chemist M. Ceresole. Initially developed as a textile dye, its fluorescent properties were later harnessed for biological staining and industrial tracing. By the mid-20th century, it became integral to fluorescence microscopy and flow cytometry due to its high quantum yield and photostability. The 21st century saw innovations in synthesis methods, such as solvent-free mechanochemical approaches, and expanded applications in environmental science and nanotechnology. Structural Classification and IUPAC NomenclatureRhodamine B belongs to the xanthene dye family, characterized by a tricyclic aromatic core fused with oxygen and nitrogen heteroatoms. Its IUPAC name is [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride. The molecular formula C~28~H~31~ClN~2~O~3~ (molecular weight: 479.02 g/mol) includes a cationic chromophore and a chloride counterion. Key structural features include:

Table 1: Molecular Properties of Rhodamine B

Chemical Significance in Research ApplicationsRhodamine B’s fluorescence and stability make it indispensable across disciplines:

Historical Evolution of Synthesis MethodsEarly synthesis relied on condensation reactions between 3-aminophenols and phthalic anhydrides. These methods, while effective, required harsh solvents and produced moderate yields (40–60%). Recent advancements include:

Table 2: Synthesis Method Comparison

Contemporary Research LandscapeCurrent studies focus on:

Rhodamine B exhibits a complex molecular architecture characterized by its xanthene chromophore core structure. The compound possesses the molecular formula C₂₈H₃₁ClN₂O₃ with a precisely determined molecular weight of 479.01-479.02 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthen-3-ylidene]-diethylazanium chloride [1] [4]. The structural configuration consists of a central xanthene nucleus containing oxygen as the bridging heteroatom, with two diethylamino substituents positioned at the 3 and 6 positions of the xanthene ring system [1] [5]. A carboxyphenyl group is attached at the 9-position, creating the characteristic rhodamine framework. The molecule exists as a quaternary ammonium salt with chloride as the counterion [1] [6]. Crystallographic analysis of the lactone form reveals that Rhodamine B crystallizes in a monoclinic system with space group P2₁/n [7]. The unit cell parameters are a = 16.559(3) Å, b = 15.657(3) Å, c = 19.381(2) Å, with a beta angle of 100.10(1)°, resulting in a unit cell volume of 4947(1) ų and Z = 8 [7]. The asymmetric unit contains two independent lactone molecules, each featuring a central planar section with planar groups bonded to the central carbon [7]. Physical States and Morphological CharacteristicsAt standard temperature conditions (20°C), Rhodamine B exists as a solid crystalline material [3] [8]. The compound exhibits distinctive morphological characteristics, appearing as green to purple or dark green powder or crystalline material [3] [8] [9]. This color variation is attributed to the specific crystalline form and particle size distribution, with some commercial preparations appearing as yellow to brown or dark green lumps [9]. The melting point of Rhodamine B is consistently reported as 210-211°C, with decomposition occurring at this temperature [5] [8] [9]. The compound does not possess a conventional boiling point due to thermal decomposition occurring before the boiling temperature is reached [10]. The density is measured at 1.31 g/cm³ at 20°C [8] [11], providing important physical characterization data for handling and processing applications. The crystalline structure exhibits polymorphic behavior, as evidenced by the existence of different crystal forms under varying crystallization conditions [12]. High-resolution X-ray diffraction analysis demonstrates excellent crystalline perfection with full width at half maximum values of 14-21 arc seconds, indicating nearly perfect crystal structures [12]. Open-Closed Form Tautomeric EquilibriumRhodamine B demonstrates a unique tautomeric equilibrium between two distinct molecular forms: an "open" fluorescent form and a "closed" nonfluorescent spirolactone form [5] [13] [14]. This equilibrium represents a fundamental structural characteristic that governs the optical and chemical properties of the compound. The open form predominates under acidic conditions, where the molecule maintains its characteristic fluorescent properties and intense coloration [5] [14]. In this configuration, the xanthene chromophore system remains conjugated, allowing for efficient light absorption and fluorescence emission. The fluorescent form exhibits the typical rhodamine spectroscopic signatures with absorption maxima around 545-560 nm and emission peaks at 567-590 nm [15] [9]. Conversely, the closed spirolactone form becomes prevalent under basic conditions (pH > 8), where the molecule becomes colorless and nonfluorescent [5] [14]. This transformation involves the formation of a spirocyclic lactone ring through intramolecular cyclization, effectively disrupting the conjugated π-electron system of the xanthene chromophore [16] [17]. The spirolactone formation creates a sterically constrained system that remains optically inactive due to the interruption of the extended conjugation [17]. The equilibrium between these forms is pH-dependent and reversible, with the transition typically occurring in the pH range of 5-8 for optimal stability [18]. Research has demonstrated that temperature also influences this equilibrium, with fluorescence intensity decreasing as temperature increases [5]. Additionally, the equilibrium can be influenced by the presence of metal ions, with certain species promoting ring-opening to restore fluorescence [13] [19]. Solubility Parameters in Various MediaRhodamine B exhibits variable solubility characteristics across different solvent systems, which is crucial for its diverse applications. In aqueous media, the solubility ranges from 8-15 g/L at 20°C under standard conditions, though this value varies significantly among different manufacturers and preparation methods [5] [20] [14]. Some sources report enhanced aqueous solubility up to approximately 50 g/L, indicating the influence of sample purity and crystalline form on dissolution behavior [20]. The compound demonstrates good solubility in alcoholic solvents, with ethanol solubility reported at 15 g/L [5] [20]. Methanol provides even better solvation capabilities, with Rhodamine B showing good solubility in this polar protic solvent [8] [14]. The enhanced solubility in alcoholic media is attributed to the favorable interactions between the polar ammonium functionality and the hydroxyl groups of alcohols. In acidic aqueous solutions, particularly 30% acetic acid, the solubility increases dramatically to approximately 400 g/L [20]. This enhanced solubility in acidic conditions correlates with the stabilization of the open fluorescent form and improved solvation of the protonated amino groups. The pH-dependent solubility behavior reflects the acid-base equilibria involving the amino substituents and the carboxylic acid functionality. Regarding organic solvents, Rhodamine B shows solubility in benzene and limited solubility in acetone [9] [14]. The compound exhibits good compatibility with dimethyl sulfoxide and dimethylformamide, which are commonly used in synthetic applications [21]. However, the compound shows poor solubility in purely hydrocarbon solvents due to its ionic nature and polar functional groups. An important practical consideration is that Rhodamine B solutions readily adsorb to plastic surfaces and should be stored in glass containers to maintain solution integrity [5] [20]. Additionally, chlorinated tap water causes decomposition of the compound, necessitating the use of distilled or deionized water for analytical applications [5] [20]. Structural Stability and Degradation PathwaysThe structural stability of Rhodamine B is governed by several environmental factors, with thermal stability being a primary consideration. The compound exhibits thermal decomposition at temperatures exceeding 245°C, representing the upper limit for thermal processing applications [11]. Below the decomposition temperature, the molecule maintains structural integrity, though prolonged exposure to elevated temperatures can initiate gradual degradation processes [22]. Photochemical degradation represents a significant pathway for structural breakdown under ultraviolet irradiation. The primary mechanism involves N-de-ethylation processes, where the diethylamino substituents undergo stepwise removal of ethyl groups [23] [24]. This degradation sequence produces intermediate products with progressively fewer ethyl groups, ultimately leading to the formation of acids and alcohols through further oxidative processes [23] [24]. Advanced oxidation processes reveal multiple degradation pathways depending on the reactive species involved [23]. Superoxide radicals (·O₂⁻) act as the primary active species responsible for photodegradation, followed by hydroxyl radicals (·OH) and photogenerated holes (h⁺) [23]. The degradation kinetics follow pseudo-first-order behavior under controlled conditions, with rate constants varying based on solution pH, temperature, and oxidant concentration [22] [25]. pH stability studies demonstrate optimal structural preservation in the pH range of 5-8 [18]. Under acidic conditions (pH < 5), the compound maintains the open fluorescent form but may undergo acid-catalyzed reactions affecting the amino substituents. Basic conditions (pH > 8) promote the formation of the closed spirolactone form and can induce zwitterionic species formation, leading to molecular aggregation and potential precipitation [18]. Temperature effects on stability show a biphasic behavior. Moderate temperature increases from 30-50°C enhance degradation rates following Arrhenius kinetics with an activation energy of 85.3 kJ/mol [26]. However, temperatures above 60°C show reduced degradation efficiency, suggesting competing thermal processes or changes in reaction mechanisms [22]. The compound exhibits sensitivity to oxidizing agents, with systematic degradation occurring in the presence of hydrogen peroxide, persulfate, and other oxidants [22] [25] [26]. These processes involve hydroxyl radical formation and subsequent attack on both the chromophore system and the peripheral amino groups, leading to complete mineralization under optimal conditions [25]. Rhodamine B exhibits characteristic absorption behavior rooted in its xanthene chromophore structure [1] [2]. The compound demonstrates a primary absorption maximum at 542.75 nanometers in ethanol, with the base form showing peak absorption at 541 nanometers under standard conditions [3] [4] [5]. The molar extinction coefficient is notably high at 106,000 molar per centimeter inverse per molar in ethanol, indicating strong light absorption capability [5] [6]. Alternative measurements in methanol report a slightly lower extinction coefficient of 83,000 molar per centimeter inverse per molar at 555 nanometers [7]. The absorption spectrum spans the visible range from approximately 500 to 600 nanometers, with the optimal excitation wavelength occurring at 546 nanometers [8]. The chromophore structure consists of a planar xanthene backbone with delocalized pi-electron systems that facilitate the strong absorption characteristics [1] [2]. The xanthene ring system maintains approximate planarity with root mean square deviation from planarity of 0.064 angstroms, contributing to the rigid chromophore structure that enables efficient light absorption [2].

The chromophore analysis reveals that the electronic transitions in Rhodamine B involve pi-to-pi star excitations within the conjugated xanthene system [9]. The intense transition exhibits B1 symmetry in the C2v point group of the molecule, typically assigned to the highest occupied molecular orbital to lowest unoccupied molecular orbital pi-pi star orbital pair [9]. The rigid structure of the rhodamine molecule contributes to its high photostability, which can lead to environmental accumulation [10]. Fluorescence Emission CharacteristicsRhodamine B demonstrates strong fluorescence emission with a maximum at 567 nanometers under standard conditions, shifting to 570 nanometers in ethanol [8] [6]. The compound exhibits a Stokes shift of 25 to 30 nanometers, representing the energy difference between absorption and emission maxima[calculated from data]. The emission spectrum spans from 560 to 620 nanometers in the visible range, producing a characteristic red-orange fluorescence [11] [12] [13]. The fluorescence characteristics are optimized when excited at 510 nanometers, with the fluorescence band width estimated at approximately 60 nanometers full width at half maximum [14] [6]. The emission properties demonstrate concentration-dependent behavior, with both monomeric and dimeric forms contributing to the overall fluorescence profile [11] [12]. At lower concentrations, monomeric emission dominates with peak intensity around 578 nanometers, while higher concentrations favor dimeric emission around 670 nanometers [12].

The fluorescence emission exhibits interesting aggregation-dependent properties. The monomer to dimer fluorescence intensity ratio serves as an indicator of aggregation behavior, with critical concentrations identified at 1.5 grams per liter in water, 3 grams per liter in ethanol, and 4.2 grams per liter in propanol [15]. Above these critical concentrations, dimeric fluorescence dominates, while below these thresholds, monomeric fluorescence prevails. Quantum Yield Determination and Influencing FactorsThe fluorescence quantum yield of Rhodamine B varies significantly with solvent composition and environmental conditions. In ethanol, reported quantum yields range from 0.49 to 0.70, with basic ethanol solutions showing enhanced quantum yields of 0.65 [16] [17] [13]. The quantum yield in 94 percent ethanol reaches 0.68, while aqueous solutions demonstrate substantially lower values of 0.31 in pure water and 0.43 in phosphate buffered saline [16] [18]. Methanol solutions exhibit quantum yields approaching 0.7, indicating favorable solvent interactions [6]. Chloroform solutions show concentration-dependent quantum yields ranging from 0.53 to 0.89 percent, with higher concentrations generally yielding improved quantum efficiencies [19]. The quantum yield temperature dependence reveals decreased efficiency with increasing temperature, consistent with enhanced nonradiative decay pathways at elevated temperatures [20] [21] [22].

Factors influencing quantum yield include solvent polarity, temperature, concentration, and molecular aggregation. Polar protic solvents generally enhance quantum yields through hydrogen bonding interactions that stabilize the excited state [23] [24]. Concentration effects become significant above critical aggregation concentrations, where intermolecular interactions and energy transfer processes can reduce quantum efficiency [15] [25]. Temperature increases lead to enhanced nonradiative decay through increased molecular motion and collisional quenching [20] [26]. Temperature-Dependent Spectral VariationsRhodamine B exhibits pronounced temperature sensitivity in its fluorescence properties, making it valuable for thermometric applications. The fluorescence intensity demonstrates a linear decrease with temperature, characterized by a temperature sensitivity coefficient of negative 1.55 percent per degree Celsius over the range of 15 to 95 degrees Celsius [27] [28]. This temperature dependence occurs exclusively through changes in quantum yield, as absorption spectra remain temperature independent across the same temperature range [27] [28]. Fluorescence lifetime measurements reveal systematic decreases with increasing temperature from 5 to 80 degrees Celsius [20] [26]. The temperature-dependent behavior follows dynamic quenching mechanisms, where increased thermal motion enhances collisional quenching rates and nonradiative decay pathways [20] [26]. Time-resolved fluorescence measurements confirm that fluorescence lifetime changes are the primary cause of temperature-dependent intensity variations [26].

The temperature effects are attributed to equilibrium between planar and twisted configurations of the diethylamino groups on the xanthene ring, with internal conversion from the twisted configuration providing the primary nonradiative decay pathway [29] [30]. Activation energies determined from Arrhenius plots of nonradiative rate constants equal the free energy difference between twisted and planar configurations [30]. The solvent polarity dependence of this free energy difference determines the variation of nonradiative rates with solvent environment [30]. Solvent Effects on Photophysical BehaviorSolvent environment significantly influences the photophysical properties of Rhodamine B through various molecular interaction mechanisms. Polar protic solvents enhance fluorescence through hydrogen bonding interactions that stabilize the excited state and reduce nonradiative decay pathways [23] [24]. Polar aprotic solvents provide moderate enhancement through dipolar interactions, though typically less pronounced than protic solvents [23] [24]. Viscosity effects manifest as increased fluorescence lifetimes in viscous media due to restricted rotational motion of the diethylamino groups [31]. The relationship between viscosity and lifetime is not simply correlated with macroscopic viscosity but involves specific molecular interactions between the dye and solvent molecules [31]. pH effects demonstrate complex behavior with acidic conditions producing spectral red-shifts of approximately 10 nanometers due to protonation of the carboxyl group [32] [33]. Basic conditions result in blue-shifts and reduced extinction coefficients due to deprotonation effects [32] [33].

Aggregation behavior shows strong concentration dependence, with H-aggregate formation producing blue-shifted absorption and fluorescence quenching [34] [35]. The formation of fluorescent H-aggregates occurs in solvents such as glycerol, ethylene glycol, methanol, and butanol, challenging the conventional understanding that H-aggregates are naturally non-fluorescent [34]. Critical concentrations for aggregation vary with solvent properties, with water showing the lowest critical concentration and alcohols requiring higher concentrations for significant aggregation [15]. Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.

Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO] Green crystals or reddish-violet powder. Color/Form GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT

LEAFLETS FROM DILUTE HYDROCHLORIC ACID Hydrogen Bond Acceptor Count 5

Hydrogen Bond Donor Count 1

Exact Mass 478.2023205 g/mol

Monoisotopic Mass 478.2023205 g/mol

Heavy Atom Count 34

LogP 1.95 (LogP)

Appearance

Solid powder

Melting Point

165.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K7G5SCF8IL

Related CAS

14728-79-1

6663-75-8 (acetate) 72561-83-2 (dihydride) 81-88-9 (chloride) GHS Hazard Statements

Aggregated GHS information provided by 2523 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 22 of 2523 companies. For more detailed information, please visit ECHA C&L website; Of the 28 notification(s) provided by 2501 of 2523 companies with hazard statement code(s):; H302 (11.32%): Harmful if swallowed [Warning Acute toxicity, oral]; H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H412 (95.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Corrosive;Irritant Other CAS

81-88-9

Absorption Distribution and Excretion

... WAS METABOLIZED SIMILARLY IN DOGS, RATS & RABBITS, AS EVIDENCED BY CHROMATOGRAPHIC ANALYSIS OF THEIR URINE & FECAL EXTRACTS. CMPD WAS EXTENSIVELY ABSORBED FROM GI TRACT: OF 1% GIVEN IN DIET, ONLY 3-5% WAS RECOVERED UNCHANGED IN URINE & FECES.

RHODAMINE B EXHIBITS HIGH PLASMA PROTEIN BINDING. INTENSITY OF DYE COLOR IN PANCREATIC JUICE OF DOGS DECR IN ORDER: BASIC FUCHSINE, ACRIDINE RED, NEW FUCHSINE, RHODAMINE B, PHENOL RED, RHODAMINE 6G. The adsorption equilibrium (as determined by Langmuir's or Freundlich's equations) of microbial suspensions containing Rhodamine B, and melting temperature of Rhodamine B-calf thymus DNA solution were determined. The adsorption constant of dye to cells for Rhodamine B was 6.86 cal/mol (adsorptive affinity in Langmuir's equation) and 2.86 (for the constant K in Freundlich's equation). Melting temperature values for Rhodamine B calf thymus DNA solution increased with dye concentration. Metabolism Metabolites

... DE-ETHYLATED ENZYMATICALLY; 2 OF 3 OBSERVED METABOLITES WERE IDENTIFIED AS N,N'-DIETHYL-3,6-DIAMINOFLUORAN & 3,6-DIAMINOFLUORAN.

Wikipedia

Rhodamine_B

Benzamidine Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes

Methods of Manufacturing

... IS PRODUCED COMMERCIALLY BY CONDENSING N,N-DIETHYL-3-AMINOPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY TREATMENT WITH DILUTE HYDROCHLORIC ACID.

Reaction of diethylamine with fluorescin dichloride (3,6-dichlorofluoran) under pressure. General Manufacturing Information

Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1): ACTIVE

... CERTIFIED FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA BY USA FOOD & DRUG ADMIN, CONTAINS @ LEAST 92.0% PURE DYE ... & NOT MORE THAN: 5.0% VOLATILE MATTER, 2.0% SODIUM CHLORIDE & SODIUM SULFATE, 1.0% MIXED OXIDES, 1.0% WATER INSOL MATTER, 0.5% ETHER EXTRACTS, 0.2% DIETHYL-3-AMINOPHENOL ... . /FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA CONTAINS NOT MORE THAN:/ ... 30 MG/KG HEAVY METALS OTHER THAN LEAD & ARSENIC, 20 MG/KG LEAD & 2 MG/KG ARSENIC. ... MUST MEET PRODUCT SPECIFICATIONS AS PROMULGATED BY LAW. ITS USE IN DRUG PRODUCTS FOR INTERNAL USE & IN MOUTHWASHES, DENTIFRICES & PROPRIETARY PRODUCTS IS LIMITED TO MAX TOLERANCE LEVEL OF 0.75 MG IN AMT OF PRODUCT REASONABLY EXPECTED TO BE INGESTED IN ONE DAY. IN LIPSTICKS, MAX AMT OF ALL COLORS USED, INCL RHODAMINE B, IS LIMITED TO MAX OF 6% PURE DYE BY WT OF EACH LIPSTICK. IT MAY BE USED WITHOUT TOLERANCE LEVELS IN OTHER EXTERNALLY APPLIED COSMETICS & DRUGS. For more General Manufacturing Information (Complete) data for RHODAMINE B (7 total), please visit the HSDB record page. Analytic Laboratory Methods

RHODAMINE B WAS ISOLATED FROM SHAMPOOS & IDENTIFIED BY 2-DIMENSIONAL THIN-LAYER CHROMATOGRAPHY & COLUMN CHROMATOGRAPHY ON MICROCRYST CELLULOSE.

Thin-layer chromatography has been used to separate and identify rhodamine B as follows: (1) in the presence of other water soluble fluorescent compounds on silica gel and unmodified cellulose layers with two solvent systems, (2) in the presence of other low polarity dyes using a zigzag development path on silica gel plate, and (3) in the presence of other red food dyes on a polyamide silica gel mixed layer using five solvent systems, with a detection limit of approximately 2 ug. Thin-layer chromatography has also been used to separate rhodamine B and other dyes as part of a method of analysis in which the separated dyes have been: (1) identified by their nuclear magnetic resonance or visible spectra, (2) identified by their absorption or fluorescence spectra and determined fluorimetrically, and (3) identified by color under ultraviolet or ordinary light and determined with a spectrodensitometer. Paper chromatography has been used to separate and identify basic dyes, including rhodamine B, using two solvent systems. A simple HPLC method is described for the detn of Rhodamine B, Erio Acid Red and Automate Red B dyes which are used as tracers in forestry spray formulations. The dye soln were analyzed at 30 deg by reversed phase chromatography on an HP:RP-8, 10 um MOS Hypersil column using a mobile phase of MeOH-H2O at a flow rate of 1.0 ml/min with UV detection. Responses were linear for 0.1-10 ug/ml Rhodamine B and Erio Acid Red, whereas the range was 1.0-10 ug/ml for Automate Red B. The limits of detection were 0.1 ug/ml for Rhodamine B and Erio Acid Red, and 1 ug/ml for Automate Red B. The method was successfully used to quantify Rhodamine B and Erio Acid Red present in two aq formulations of fenitrothion insecticide. However, interference peaks were observed with the oil-based formulation and prevented the quantification of Automate Red B present. Dates

Last modified: 08-15-2023

"Safety data sheet" (PDF). Roth. 2013. Cai SS, Stark JD (November 1997). "Evaluation of five fluorescent dyes and triethyl phosphate as atmospheric tracers of agricultural sprays". Journal of Environmental Science and Health, Part B. 32 (6): 969–83. doi:10.1080/03601239709373123. Slate D, Algeo TP, Nelson KM, et al. (December 2009). Bethony JM (ed.). "Oral rabies vaccination in north america: opportunities, complexities, and challenges". PLOS Neglected Tropical Diseases. 3 (12): e549. doi:10.1371/journal.pntd.0000549. PMC 2791170. PMID 20027214. MacEvoy B. "Handprint: color making attributes". www.handprint.com. Birtalan E, Rudat B, Kölmel DK, et al. (2011). "Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications". Biopolymers. 96 (5): 694–701. doi:10.1002/bip.21617. PMID 22180914. Chauhan VM, Hopper RH, Ali SZ, et al. (March 2014). "Thermo-optical characterization of fluorescent rhodamine B based temperature-sensitive nanosensors using a CMOS MEMS micro-hotplate". Sensors and Actuators. B, Chemical. 192: 126–133. doi:10.1016/j.snb.2013.10.042. PMC 4376176. PMID 25844025. Bedmar AP, Araguás LA (2002). Detection and Prevention of Leaks from Dams. Taylor & Francis. ISBN 90-5809-355-7. Prahl S. "Rhodamine B". OMLC. Kubin R (1982). "Fluorescence quantum yields of some rhodamine dyes" (PDF). Journal of Luminescence. 27 (4): 455–462. Bibcode:1982JLum...27..455K. doi:10.1016/0022-2313(82)90045-X. Casey KG, Quitevis EL (1988). "Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols". The Journal of Physical Chemistry. 92 (23): 6590–6594. doi:10.1021/j100334a023. Kellogg RE, Bennett RG (1964). "Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies". The Journal of Chemical Physics. 41 (10): 3042–3045. Bibcode:1964JChPh..41.3042K. doi:10.1063/1.1725672. Snare M (1982). "The photophysics of rhodamine B". Journal of Photochemistry. 18 (4): 335–346. doi:10.1016/0047-2670(82)87023-8. Karstens T, Kobs K (1980). "Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements". The Journal of Physical Chemistry. 84 (14): 1871–1872. doi:10.1021/j100451a030. Strack R (May 2019). "Bypassing bleaching with fluxional fluorophores". Nature Methods (Paper). 16 (5): 357. doi:10.1038/s41592-019-0402-2. PMID 31040423.(subscription required) "Naval Jelly MSDS with Rhodamine B" (PDF). Locite Corporation. 20 October 1998. Archived from the original (PDF) on 2010-04-15. Lin S (2015). "Rapid and sensitive SERS method for determination of Rhodamine B in chili powder with paper-based substrates". Analytical Methods. 7 (12): 5289. doi:10.1039/c5ay00028a. Retrieved 1 February 2018. Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|